Fluoromethanesulfonyl fluoride
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Overview
Description
Fluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CH3SO2F It is a sulfonyl fluoride, a class of compounds known for their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or hydrogen fluoride (HF). The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of methanesulfonyl chloride with a fluorinating agent in a controlled environment, ensuring high yield and purity of the final product. The use of phase transfer catalysts, such as 18-crown-6, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Fluoromethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize this compound to form sulfonic acids.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Fluoromethanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: It serves as a tool for the selective modification of biomolecules, enabling the study of protein function and interactions.
Medicinal Chemistry: Its stability and reactivity make it a valuable building block in the development of new drugs and therapeutic agents.
Materials Science: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of fluoromethanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is primarily due to the presence of the highly electronegative fluorine atom, which enhances the electrophilic character of the sulfonyl group. The compound can target specific amino acid residues in proteins, leading to the formation of covalent adducts that can modulate protein function .
Comparison with Similar Compounds
Fluoromethanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as trithis compound (CF3SO2F) and perfluoroethanesulfonyl fluoride (C2F5SO2F). These compounds share similar reactivity patterns but differ in their physical and chemical properties:
Trithis compound: Known for its high stability and strong electrophilic character, making it useful in various synthetic applications.
Perfluoroethanesulfonyl Fluoride: Exhibits unique dielectric properties and is used in specialized industrial applications.
This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in both academic and industrial research .
Properties
Molecular Formula |
CH2F2O2S |
---|---|
Molecular Weight |
116.09 g/mol |
IUPAC Name |
fluoromethanesulfonyl fluoride |
InChI |
InChI=1S/CH2F2O2S/c2-1-6(3,4)5/h1H2 |
InChI Key |
WGBZKRKBGGQMSY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)S(=O)(=O)F |
Origin of Product |
United States |
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